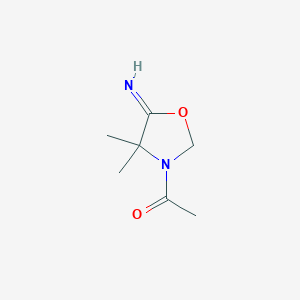
1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone, also known as IMDO, is a chemical compound that has been studied for its potential applications in scientific research. IMDO is a heterocyclic organic compound with the molecular formula C8H13NO2. It has a white crystalline appearance and is soluble in polar solvents such as water and ethanol.
Mécanisme D'action
The mechanism of action of 1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular metabolism and DNA replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and viruses. It has also been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress and preventing cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more harmful to cells or organisms. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on 1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone. One area of focus could be on further elucidating its mechanism of action, which could provide insights into its potential applications in treating cancer and other diseases. Another area of focus could be on developing more efficient synthesis methods for 1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone, which could make it more accessible for use in scientific research. Additionally, research could be conducted on the potential use of 1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone in combination with other compounds to enhance its therapeutic effects.
Méthodes De Synthèse
1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone can be synthesized through a variety of methods, including the reaction of 2-bromo-2-methylpropionic acid with hydroxylamine hydrochloride, followed by cyclization with triethylamine. Another method involves the reaction of 2-methyl-2-nitropropane with hydroxylamine hydrochloride, followed by reduction with sodium borohydride and cyclization with acetic anhydride.
Applications De Recherche Scientifique
1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone has also been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and viruses.
Propriétés
Numéro CAS |
126118-46-5 |
|---|---|
Nom du produit |
1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone |
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1-(5-imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-4-11-6(8)7(9,2)3/h8H,4H2,1-3H3 |
Clé InChI |
YCUCTTRAQZKCLG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1COC(=N)C1(C)C |
SMILES canonique |
CC(=O)N1COC(=N)C1(C)C |
Synonymes |
5-Oxazolidinimine, 3-acetyl-4,4-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





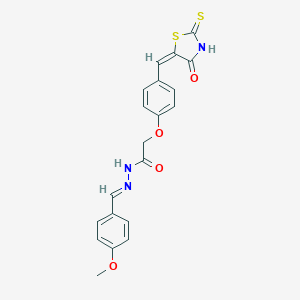
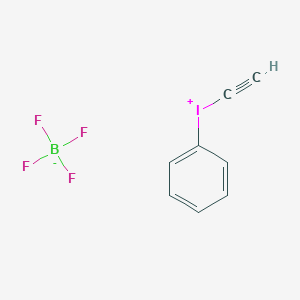

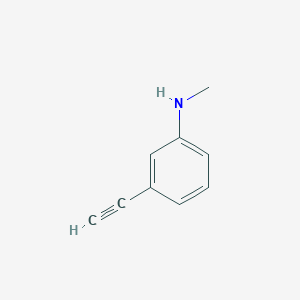



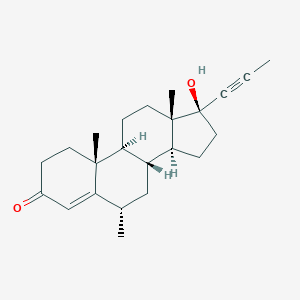
![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)

![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)
